N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide is 382.18925731 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as “Cambridge id 7025595”, is the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is located on synaptic vesicles of dopamine, norepinephrine, serotonin, and histamine neurons and is responsible for storing these neurotransmitters until needed for release during neurotransmission .
Mode of Action
The compound acts by inhibiting VMAT2, which reduces dopamine storage and release . This inhibition curtails the hypothetical overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia . By trimming dopamine release via VMAT2 inhibition in the motor striatum, stronger “stop” signals and weaker “go” signals are produced, resulting in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics generally involves studying how the body handles administered drugs . Mathematical models are often used to predict how plasma concentration changes with time when the dose and interval between doses are changed, or when infusions of a drug are used .
Result of Action
The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face . By reducing the overstimulation of D2 receptors in the motor striatum, the compound helps to decrease the abnormal involuntary movements associated with this condition .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances, and individual genetic factors . .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-8-9-19(20(15-18)28-2)23-22(26)17-10-12-24(13-11-17)21(25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBAFZSATUCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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